Phytochelatin 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

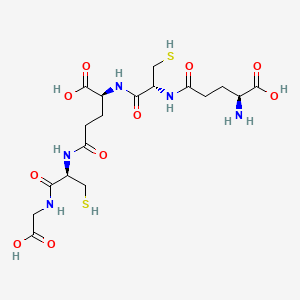

Phytochelatin 2 is a small, cysteine-rich peptide that plays a crucial role in the detoxification of heavy metals in plants, fungi, nematodes, and algae. It is synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. This compound acts as a chelator, binding to heavy metal ions and facilitating their sequestration into vacuoles, thereby protecting cellular components from metal toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phytochelatin 2 is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the transfer of the γ-glutamylcysteine moiety of glutathione to another glutathione molecule, forming this compound. This reaction occurs in the presence of heavy metal ions, which activate the enzyme .

Industrial Production Methods: Industrial production of this compound involves the cultivation of genetically modified organisms, such as yeast or bacteria, that overexpress phytochelatin synthase. These organisms are grown in bioreactors under controlled conditions, and the produced this compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions: Phytochelatin 2 primarily undergoes chelation reactions with heavy metal ions. It can bind to metals such as cadmium, lead, mercury, and arsenic, forming stable complexes that are less toxic to the organism .

Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions and require the enzyme phytochelatin synthase. The reaction conditions include a suitable pH and temperature that support enzyme activity .

Major Products Formed: The major products of these reactions are metal-phytochelatin complexes, which are sequestered into vacuoles within the cell. This sequestration helps in detoxifying the heavy metals and preventing their interaction with vital cellular components .

Wissenschaftliche Forschungsanwendungen

Phytochelatin 2 has a wide range of scientific research applications:

Chemistry: It is used to study metal chelation and detoxification mechanisms in plants and other organisms.

Biology: Researchers use this compound to understand the genetic and biochemical pathways involved in heavy metal tolerance and detoxification.

Medicine: this compound is explored for its potential in developing treatments for heavy metal poisoning in humans and animals.

Industry: It is used in bioremediation processes to clean up heavy metal-contaminated environments. .

Wirkmechanismus

Phytochelatin 2 exerts its effects through the chelation of heavy metal ions. The enzyme phytochelatin synthase catalyzes the formation of this compound from glutathione in the presence of heavy metals. The resulting this compound binds to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metals are sequestered away from the cytosol, reducing their toxicity .

Vergleich Mit ähnlichen Verbindungen

Phytochelatin 2 is part of a family of peptides known as phytochelatins, which vary in the number of γ-glutamylcysteine units. Similar compounds include:

Phytochelatin 3: Contains three γ-glutamylcysteine units.

Homophytochelatin: Contains alanine instead of glycine at the C-terminal end.

Desglycine Phytochelatin: Lacks the glycine residue at the C-terminal end.

This compound is unique in its specific structure and its ability to form stable complexes with a wide range of heavy metals, making it particularly effective in detoxification processes .

Biologische Aktivität

Phytochelatin 2 (PC2) is a peptide composed of repeated units of glutathione, functioning primarily as a metal-binding agent in plants. Its synthesis is crucial for detoxifying heavy metals and metalloids, particularly cadmium (Cd) and zinc (Zn), which pose significant threats to plant health. This article explores the biological activity of PC2, highlighting its mechanisms of action, its role in metal stress responses, and relevant research findings.

Phytochelatins, including PC2, are synthesized from glutathione by the enzyme phytochelatin synthase (PCS). The process involves the conjugation of glutathione units, resulting in oligomers that can effectively chelate heavy metals. The affinity of PC2 for various metals allows it to mitigate the toxic effects of metal accumulation in plant cells.

- Metal Binding : PC2 exhibits high binding affinity for Zn(II) and Cd(II), crucial for maintaining metal homeostasis within the cell. Studies indicate that PC2 can bind Zn(II) with micro- to picomolar affinities, facilitating its detoxification under metal stress conditions .

- Detoxification : The accumulation of PC2 in response to heavy metal exposure serves as a protective mechanism. For instance, in Saccharomyces cerevisiae mutants lacking functional PCS, a significant decrease in Zn tolerance was observed, correlating with reduced levels of PC2 .

Case Study: Cadmium Stress in Plantago ovata

A study conducted on Plantago ovata demonstrated the role of PC2 in mitigating cadmium stress. Researchers utilized Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to measure PC2 content under varying concentrations of cadmium:

- Results : The study found a gradual increase in PC2 levels with rising cadmium concentrations, suggesting that PC2 plays a vital role in the plant's defense against heavy metal toxicity. In contrast, Metallothionein 2 (MT2) showed fluctuating expression levels under similar conditions, indicating that PC2 may be more effective than MT2 in combating heavy metal stress .

Comparative Analysis of Phytochelatin Accumulation

A comparison between different phytochelatins revealed that while PC3 and higher-order phytochelatins were less pronounced under zinc stress, PC2 levels were significantly elevated even without external metal exposure. This suggests that PC2 synthesis is constitutive and may serve additional physiological roles beyond detoxification .

| Metal Stress Condition | PC Content (μg/g dry weight) | Survival Rate (%) |

|---|---|---|

| Control | 20 | 100 |

| 100 μM Cadmium | 120 | 80 |

| 400 μM Zinc | 60 | 45 |

Eigenschaften

CAS-Nummer |

95014-75-8 |

|---|---|

Molekularformel |

C18H29N5O10S2 |

Molekulargewicht |

539.6 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H29N5O10S2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33)/t8-,9-,10-,11-/m0/s1 |

InChI-Schlüssel |

CGZITCMVSSNQPE-NAKRPEOUSA-N |

Isomerische SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.